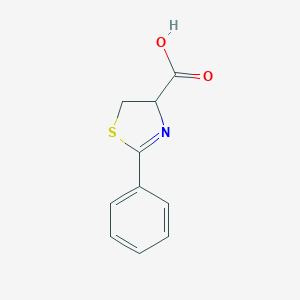

4,5-Dihydro-2-phenylthiazole-4-carboxylic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZQYTNELGLJMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(S1)C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80941922 |

Source

|

| Record name | 2-Phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19983-15-4 |

Source

|

| Record name | 4,5-Dihydro-2-phenyl-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19983-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dihydro-2-phenylthiazole-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019983154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-2-phenylthiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,5-dihydro-2-phenylthiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4,5-dihydro-2-phenylthiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The primary and most established synthetic route involves the condensation reaction of L-cysteine with benzaldehyde. This document details the underlying reaction mechanisms, provides various experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis. Diagrams illustrating the reaction pathway and experimental workflow are included to provide a clear and concise visual representation of the process.

Introduction

This compound and its derivatives are a class of compounds that have garnered considerable attention in the field of pharmaceutical sciences. These molecules serve as versatile scaffolds in the design and synthesis of novel therapeutic agents, exhibiting a range of biological activities. The thiazoline ring system is a key structural motif in various natural products and synthetic drugs. This guide focuses on the practical aspects of synthesizing the parent compound, this compound, providing researchers with the necessary information for its preparation in a laboratory setting.

Synthetic Pathways

The most common and direct method for the synthesis of this compound is the condensation of L-cysteine with benzaldehyde. This reaction proceeds via the formation of a thiazolidine intermediate, which is a key step in the creation of the dihydrothiazole ring.

An alternative approach involves the reaction of L-cysteine or its methyl ester with benzonitrile, which upon cyclization, yields the desired 2-phenyl-substituted dihydrothiazole ring system.

Reaction of L-cysteine with Benzaldehyde

The reaction between L-cysteine and benzaldehyde is a classic example of thiazolidine, and subsequently thiazoline, formation. The initial nucleophilic attack of the thiol group of cysteine on the carbonyl carbon of benzaldehyde, followed by an intramolecular condensation involving the amino group, leads to the formation of the heterocyclic ring.

Logical Relationship of Synthesis

Caption: Logical flow from reactants to product.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound and its derivatives.

Synthesis of 2-Aryl-4,5-dihydrothiazole-4-carboxylic Acids from L-cysteine and Aldehydes

A general procedure for the synthesis of 2-aryl-thiazolidine-4-carboxylic acids involves the reaction of L-cysteine with an appropriate aldehyde in a suitable solvent system.

Procedure:

-

A mixture of L-cysteine (0.026 mol) and the corresponding aldehyde (0.026 mol) is prepared in a solvent mixture of ethanol (300 ml) and water (30 ml).[1]

-

The reaction mixture is stirred at room temperature for a period of 6-15 hours.[1]

-

The resulting precipitated solid is collected by filtration.

-

The solid is then washed with diethyl ether and dried to yield the 2-aryl-thiazolidine-4-carboxylic acid.[1]

Synthesis of Methyl 2-Aryl-4,5-dihydrothiazole-4-carboxylates from Cysteine Methyl Ester and Aryl Nitriles

This method provides a route to the esterified form of the target molecule.

Procedure:

-

Aryl nitriles and cysteine methyl ester are used as starting materials.

-

The reactants are refluxed in dry methanol in the presence of sodium carbonate for 12–15 hours.[2]

-

This process yields methyl-2-aryl-4,5-dihydrothiazole-4-carboxylates.[2]

Experimental Workflow

Caption: Step-by-step experimental workflow.

Quantitative Data

The following tables summarize the quantitative data from various synthetic procedures.

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| L-cysteine | Benzaldehyde | (2R, 4R)-2-phenylthiazolidine-4-carboxylic acid | 92 | [1] |

| L-cysteine | 4-hydroxybenzaldehyde | (2R, 4R)-2-(4-hydroxyphenyl)thiazolidine-4-carboxylic acid | - | [1] |

| L-cysteine | 4-methoxybenzaldehyde | (2R, 4R)-2-(4-methoxyphenyl)thiazolidine-4-carboxylic acid | - | [1] |

| Aryl nitriles | Cysteine methyl ester | methyl-2-aryl-4,5-dihydrothiazole-4-carboxylates | 64-89 | [2] |

| Compound | Melting Point (°C) | Reference |

| (2R, 4R)-2-phenylthiazolidine-4-carboxylic acid | 159-160 | [1] |

| N-Acetyl-2-phenyl thiazolidine-4-carboxylic acid | 149-150 | [1] |

Signaling Pathways and Mechanisms

The synthesis of this compound from L-cysteine and benzaldehyde proceeds through a well-established reaction mechanism.

Reaction Mechanism:

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the sulfur atom of the cysteine's thiol group on the electrophilic carbonyl carbon of benzaldehyde. This step forms a hemithioacetal intermediate.

-

Imine Formation: Subsequently, the nitrogen atom of the amino group of cysteine attacks the same carbonyl carbon, leading to the formation of an unstable carbinolamine.

-

Dehydration and Cyclization: The carbinolamine intermediate then undergoes dehydration (loss of a water molecule) to form a Schiff base (imine). The lone pair on the sulfur atom then attacks the imine carbon, leading to the cyclization and formation of the five-membered thiazolidine ring.

Reaction Mechanism Diagram

Caption: Key steps in the reaction mechanism.

Conclusion

The synthesis of this compound is a well-documented process, primarily achieved through the condensation of L-cysteine and benzaldehyde. This guide has provided a detailed overview of the synthetic methodologies, including experimental protocols and quantitative data, to aid researchers in the efficient preparation of this valuable compound. The provided diagrams of the reaction mechanism and experimental workflow offer a clear visual aid to understand the key transformations and procedural steps. The information compiled herein is intended to be a valuable resource for scientists and professionals engaged in drug discovery and development.

References

An In-depth Technical Guide on the Chemical Properties of 4,5-dihydro-2-phenylthiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 4,5-dihydro-2-phenylthiazole-4-carboxylic acid. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound, with the CAS number 19983-15-4, is a heterocyclic compound featuring a phenyl-substituted dihydrothiazole ring with a carboxylic acid group. Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₂S | [1] |

| Molecular Weight | 207.25 g/mol | [1] |

| Melting Point | 125-126 °C | [2] |

| Boiling Point | 415.4 °C | [2] |

| CAS Number | 19983-15-4 | [1] |

Synthesis

A general method for the synthesis of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids involves the reaction of an aromatic nitrile with L-cysteine. For the synthesis of this compound, benzonitrile is used as the aromatic nitrile.

Experimental Protocol: Synthesis of this compound

This protocol is based on a general method described for the synthesis of related compounds.[3]

Materials:

-

L-cysteine hydrochloride

-

Benzonitrile

-

Sodium bicarbonate (NaHCO₃)

-

Methanol

-

Phosphate buffer (pH = 6)

-

Distilled water

-

Hydrochloric acid (for acidification)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask, dissolve L-cysteine hydrochloride (1.2 equivalents) and sodium bicarbonate in a mixture of methanol and phosphate buffer (pH = 6).

-

Add benzonitrile (1 equivalent) to the solution.

-

Reflux the reaction mixture for 72 hours.

-

After cooling to room temperature, remove the methanol under reduced pressure.

-

Acidify the aqueous residue with hydrochloric acid to a pH of approximately 2-3.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Spectroscopic Data

¹³C NMR of Sodium salt of this compound:

| Chemical Shift (ppm) | Assignment |

| 176.0 | Carboxylic acid carbon (COO⁻) |

| 169.5 | C2 (carbon in the thiazoline ring attached to the phenyl group) |

| 132.5 | Quaternary carbon of the phenyl ring |

| 131.0 | Para-carbon of the phenyl ring |

| 129.0 | Ortho/Meta-carbons of the phenyl ring |

| 128.5 | Ortho/Meta-carbons of the phenyl ring |

| 78.0 | C4 (methine carbon in the thiazoline ring) |

| 35.5 | C5 (methylene carbon in the thiazoline ring) |

Note: The exact assignments may vary slightly depending on the specific experimental conditions.

Reactivity and Biological Activity

The this compound scaffold is a versatile platform for the development of various biologically active compounds. The carboxylic acid group can be readily modified to form esters and amides, leading to a wide range of derivatives with diverse pharmacological properties.

Enzyme Inhibition

Derivatives of this compound have been investigated as inhibitors of several enzymes, including metallo-β-lactamases and xanthine oxidase.

-

Metallo-β-lactamase (MBL) Inhibition: Certain 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have been identified as novel inhibitors of metallo-β-lactamases.[3] These enzymes are responsible for bacterial resistance to β-lactam antibiotics. The inhibitory activity is attributed to the interaction of the thiazolidine ring and the carboxylic acid group with the active site of the enzyme.

-

Xanthine Oxidase (XO) Inhibition: The 2-phenylthiazole-4-carboxylic acid scaffold has been identified as a potent inhibitor of xanthine oxidase.[4] This enzyme plays a key role in the metabolic pathway that produces uric acid, and its inhibition is a therapeutic strategy for treating hyperuricemia and gout.

Other Biological Activities

Derivatives of this core structure have also shown a range of other biological activities, including:

-

Antifungal and Insecticidal Activity: (R)-2-Phenyl-4,5-dihydrothiazole-4-carboxamide derivatives have demonstrated significant antifungal and insecticidal properties.[5]

-

Anticancer Activity: Various derivatives have been synthesized and evaluated for their potential as anticancer agents.[6]

Experimental Workflows and Logical Relationships

General Synthesis Workflow

The synthesis of this compound follows a straightforward condensation reaction.

Caption: General workflow for the synthesis of the target compound.

Enzyme Inhibition Mechanism (Conceptual)

The inhibition of enzymes like metallo-β-lactamase and xanthine oxidase by this compound derivatives likely involves the binding of the inhibitor to the active site of the enzyme, preventing the substrate from binding and being processed.

Caption: Conceptual diagram of competitive enzyme inhibition.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. web.pdx.edu [web.pdx.edu]

- 3. 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Structure of 4,5-dihydro-2-phenylthiazole-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4,5-dihydro-2-phenylthiazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This molecule serves as a key scaffold in the synthesis of various derivatives with a wide range of biological activities, including antifungal, insecticidal, antibacterial, and anticancer properties.[1] Its ability to inhibit enzymes such as metallo-β-lactamases further underscores its therapeutic potential.[2][3]

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₀H₉NO₂S |

| Molecular Weight | 207.25 g/mol |

| CAS Number | 19983-15-4 (racemic), 62096-93-9 ((R)-enantiomer) |

| Appearance | White to off-white solid |

| Chirality | The C4 carbon is a chiral center. |

The core of the molecule consists of a five-membered dihydrogenated thiazole ring, substituted with a phenyl group at the 2-position and a carboxylic acid group at the 4-position. The presence of a chiral center at the C4 position means the compound can exist as two enantiomers, (R) and (S), which may exhibit different biological activities.

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved through the condensation of L-cysteine (or D-cysteine for the (S)-enantiomer) with a benzonitrile derivative.[4] A representative experimental protocol is detailed below.

Materials:

-

L-cysteine

-

Benzonitrile

-

Sodium bicarbonate (NaHCO₃)

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl) for acidification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve L-cysteine in a mixture of methanol and water.

-

Addition of Reagents: To the stirred solution, add sodium bicarbonate and benzonitrile.

-

Base Addition: Slowly add an aqueous solution of sodium hydroxide to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for a period of 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-4 with hydrochloric acid.

-

Isolation: The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

-

Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the phenyl ring, the thiazolidine ring, and the carboxylic acid.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Phenyl-H | 7.40-7.90 | Multiplet | - | Aromatic protons. |

| CH (C4) | ~5.30 | Triplet | ~9.0 | Methine proton on the chiral center. |

| CH₂ (C5) | 3.60-3.80 | Multiplet | - | Diastereotopic methylene protons. |

| COOH | 10.0-13.0 | Broad Singlet | - | Acidic proton, exchangeable with D₂O. |

¹³C NMR: The carbon NMR spectrum will show resonances for the carbonyl carbon, the aromatic carbons, and the carbons of the dihydrothiazole ring.

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| C=O (Carboxyl) | ~171-175 | Carbonyl carbon of the carboxylic acid. |

| C=N (C2) | ~170 | Imine carbon. |

| Phenyl-C | 128-133 | Aromatic carbons. |

| CH (C4) | ~78 | Chiral carbon attached to the carboxyl group. |

| CH₂ (C5) | ~35 | Methylene carbon of the thiazolidine ring. |

Note: The chemical shifts are estimations based on the data for the methyl ester and general values for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.[4]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of key functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C=O (Carboxylic Acid) | 1700-1725 | Strong |

| C=N (Imine) | 1600-1650 | Medium |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic) | 2850-2960 | Medium |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺, confirming the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the dihydrothiazole ring.

Biological Significance and Signaling Pathways

Derivatives of this compound have been investigated for their potential to modulate various biological pathways. For instance, their antibacterial activity is thought to involve the inhibition of fatty acid synthesis in bacteria.[4] As inhibitors of metallo-β-lactamases, they have the potential to restore the efficacy of β-lactam antibiotics against resistant bacterial strains.

References

- 1. (R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of New 2-Aryl-4,5-Dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action [mdpi.com]

The Diverse Biological Activities of 2-Phenylthiazole Derivatives: A Technical Guide

The 2-phenylthiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological potential of 2-phenylthiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Anticancer Activity

2-Phenylthiazole derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[1] Their mechanisms of action often involve the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[1]

Quantitative Anticancer Data

The in vitro potency of 2-phenylthiazole derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for selected derivatives against various cancer cell lines.

| Compound Series/ID | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Amino-4-phenylthiazole Derivatives | |||

| Compound 5b | HT29 (Colon) | 2.01 | [1] |

| Thiazolyl-Pyrazoline Derivatives | |||

| Compound 10b | A549 (Lung) | 4.2 | [1] |

| H441 (Lung) | 4.8 | [1] | |

| Compound 10d | A549 (Lung) | 2.9 | [1] |

| H441 (Lung) | 3.8 | [1] | |

| Benzothiazole Derivatives | |||

| Compound 3 | NCI-H522 (Lung) | 0.0223 | [1] |

| Naphthalene-azine-thiazole hybrids | |||

| Compound 6a | OVCAR-4 (Ovarian) | 1.569 ± 0.06 | [2] |

| 2-[(substituted)acetamido]thiazole-4-carboxylates | |||

| Ethyl 2-[2-(dibutylamino)acetamido]-thiazole-carboxylate | Panc-1 (Pancreatic) | 43.08 | [3] |

| 3-fluoro analog of 2-phenylthiazole-4-carboxamide | T47D (Breast), Caco-2 (Colorectal), HT-29 (Colon) | < 10 µg/mL | [4] |

Signaling Pathways in Anticancer Activity

The anticancer effects of 2-phenylthiazole derivatives are often attributed to their interaction with key oncogenic signaling pathways, primarily the PI3K/Akt/mTOR and EGFR pathways.[1]

Experimental Protocols: Anticancer Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the 2-phenylthiazole derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT is added to each well. The plate is then incubated for a few hours.

-

Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve these crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The IC50 value is calculated from the dose-response curve.[1]

Antimicrobial Activity

2-Phenylthiazole derivatives have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Series/ID | Microorganism | MIC (µg/mL) | Reference |

| Phenyl derivative (3l) | Candida albicans | 2 | [5][6] |

| Compounds 6a and 6b | Candida albicans, C. tropicalis, C. glabrata | 250 | [7][8] |

| Various derivatives | Staphylococcus aureus | 125 | [7][8] |

| Benzenesulfonamide derivative 11 | Staphylococcus aureus | 256 | [2] |

| Coumarin-containing derivative 12 | Staphylococcus aureus | 256 | [2] |

| Compound 2e | Candida parapsilosis | 1.23 | [9] |

Mechanism of Action: Antifungal Activity

A key mechanism of antifungal action for some 2-phenylthiazole derivatives is the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in the fungal cell membrane biosynthesis pathway.[10]

Experimental Protocols: Antimicrobial Assays

Broth Macrodilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilutions: A two-fold serial dilution of the 2-phenylthiazole derivative is prepared in a liquid growth medium in a series of test tubes.

-

Inoculation: Each tube is inoculated with the standardized microbial suspension.

-

Incubation: The tubes are incubated under appropriate conditions (temperature, time) for the specific microorganism.

-

Observation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the tube.[7][8]

Agar Well Diffusion Method

This method is used for preliminary screening of antimicrobial activity.

-

Agar Plate Preparation: A sterile agar medium is poured into a petri dish and allowed to solidify.

-

Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

-

Well Creation: Wells of a specific diameter are created in the agar using a sterile borer.

-

Compound Addition: A defined volume of the 2-phenylthiazole derivative solution is added to each well.

-

Incubation: The plates are incubated under suitable conditions.

-

Zone of Inhibition Measurement: The diameter of the clear zone around the well, where microbial growth is inhibited, is measured.[7]

Anti-inflammatory Activity

Certain 2-phenylthiazole derivatives have been shown to possess anti-inflammatory properties, suggesting their potential in treating inflammatory conditions.[11]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity is often assessed in vivo by measuring the reduction in edema in animal models.

| Compound | Method | Dose | % Inhibition of Edema | Reference |

| Nitro substituted thiazole derivatives | Carrageenan-induced rat paw edema | - | Better than standard drug (Nimesulide) | [11] |

| 2-aminobenzothiazole derivatives | Carrageenan-induced paw edema | 100 mg/kg | Significant | [12] |

Mechanism of Action: Anti-inflammatory Activity

The anti-inflammatory effects of some thiazole derivatives are linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of inflammation and pain.[13][14]

Experimental Protocols: Anti-inflammatory Assays

Carrageenan-Induced Rat Paw Edema Method

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

-

Animal Grouping: Rats are divided into control, standard, and test groups.

-

Drug Administration: The test group receives the 2-phenylthiazole derivative, the standard group receives a known anti-inflammatory drug (e.g., Nimesulide), and the control group receives the vehicle.

-

Induction of Edema: After a specific time, a sub-plantar injection of carrageenan solution is administered into the hind paw of each rat to induce localized inflammation and edema.

-

Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Edema Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[11][12]

Antiviral Activity

The 2-phenylthiazole scaffold has also been explored for the development of antiviral agents, with activity reported against a range of viruses.[15][16][17]

Quantitative Antiviral Data

The antiviral activity is often determined by the concentration of the compound that inhibits viral replication by 50% (EC50).

| Compound Series/ID | Virus | EC50 | Reference |

| Non-brominated phenylthiazole derivative (5m) | Flavivirus (Yellow Fever) | Equivalent to lead compound 2 | [15] |

| Aminothiazole derivatives (5e and 6e) | Influenza A | Significant activity | [18] |

Experimental Protocols: Antiviral Assays

Yellow Fever Virus Luciferase Cellular Assay

This assay is used to screen for inhibitors of viral replication.

-

Cell Culture: Host cells susceptible to the virus are cultured in microtiter plates.

-

Compound Treatment: The cells are treated with the 2-phenylthiazole derivatives.

-

Viral Infection: The cells are then infected with a recombinant yellow fever virus that expresses a luciferase reporter gene.

-

Incubation: The infected cells are incubated to allow for viral replication.

-

Luciferase Assay: After incubation, a luciferase substrate is added, and the resulting luminescence is measured. A decrease in luminescence indicates inhibition of viral replication.

-

Data Analysis: The EC50 value is determined from the dose-response curve.[15]

Conclusion

2-Phenylthiazole derivatives represent a versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy in preclinical models against cancer, microbial infections, inflammation, and viral replication underscores their potential for further development as therapeutic agents. The continued exploration of structure-activity relationships and mechanisms of action will be crucial in optimizing the potency and selectivity of these compounds, paving the way for new and effective treatments for a range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]

- 4. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ijt.arakmu.ac.ir [ijt.arakmu.ac.ir]

- 8. ijt.arakmu.ac.ir [ijt.arakmu.ac.ir]

- 9. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. wjpmr.com [wjpmr.com]

- 12. sphinxsai.com [sphinxsai.com]

- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 14. researchgate.net [researchgate.net]

- 15. An Investigation of Phenylthiazole Antiflaviviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Anti-viral activity of thiazole derivatives: an updated patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates [mdpi.com]

spectroscopic analysis (NMR, IR, Mass Spec) of 2-phenylthiazoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-phenylthiazoline-4-carboxylic acid. The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive resource for the characterization of this compound. Detailed experimental protocols are provided, alongside visualizations of the analytical workflows.

Spectroscopic Data Summary

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenyl-H (ortho) | 7.8 - 8.0 | Doublet |

| Phenyl-H (meta, para) | 7.4 - 7.6 | Multiplet |

| CH (C4) | 5.2 - 5.4 | Triplet |

| CH₂ (C5) | 3.6 - 3.8 | Doublet of doublets |

| COOH | 12.0 - 13.0 | Broad singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 170 - 175 |

| C=N (Thiazoline) | 165 - 170 |

| Phenyl-C (quaternary) | 130 - 135 |

| Phenyl-CH | 128 - 132 |

| CH (C4) | 75 - 80 |

| CH₂ (C5) | 30 - 35 |

Table 3: Infrared (IR) Spectroscopy Data

An experimental FTIR spectrum for 2-phenyl-2-thiazoline-4-carboxylic acid is available and its key absorption bands are interpreted below.[1]

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C-H (Aromatic) | 3000-3100 | Medium |

| C=O (Carboxylic Acid) | 1700-1730 | Strong |

| C=N (Thiazoline) | 1600-1650 | Medium |

| C=C (Aromatic) | 1450-1600 | Medium |

| C-O (Carboxylic Acid) | 1210-1320 | Strong |

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 207 | [M]⁺ (Molecular Ion) |

| 162 | [M - COOH]⁺ |

| 104 | [C₆H₅CN]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

Sample Preparation:

-

Weigh approximately 5-10 mg of 2-phenylthiazoline-4-carboxylic acid.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Deuterated solvents are used to avoid interference from the solvent's protons in the ¹H NMR spectrum.[2]

-

Transfer the solution to a standard 5 mm NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).[3]

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Typical parameters include a 45° pulse angle and a relaxation delay of 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory is a common setup.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.

-

Place a small amount of the solid 2-phenylthiazoline-4-carboxylic acid sample onto the ATR crystal.

-

Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron impact (EI).

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[4]

-

For ESI, the solution can be directly infused into the mass spectrometer.

-

For EI, the sample is introduced into the instrument where it is vaporized before ionization.

Data Acquisition:

-

The sample molecules are ionized, forming a molecular ion and various fragment ions.

-

These ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.[5]

Visualized Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses.

References

- 1. spectrabase.com [spectrabase.com]

- 2. azolifesciences.com [azolifesciences.com]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

The Therapeutic Potential of 4,5-dihydro-2-phenylthiazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-dihydro-2-phenylthiazole-4-carboxylic acid and its structural analogs represent a versatile scaffold with significant therapeutic potential across multiple domains, including oncology, infectious diseases, and toxicology. This technical guide consolidates the current understanding of this compound, focusing on its applications as an anticancer agent via tubulin polymerization inhibition, a metallo-β-lactamase inhibitor to combat antibiotic resistance, and a hepatoprotective agent through the replenishment of glutathione. This document provides a detailed overview of the mechanisms of action, relevant quantitative data, and comprehensive experimental protocols to facilitate further research and development.

Core Compound Profile

-

IUPAC Name: this compound

-

Synonyms: 2-phenyl-thiazoline-4-carboxylic acid

-

Molecular Formula: C₁₀H₉NO₂S

-

Core Structure: A heterocyclic compound featuring a phenyl group attached to a dihydrothiazole ring with a carboxylic acid moiety.

Therapeutic Application 1: Anticancer Activity

The 2-aryl-4,5-dihydrothiazole scaffold, particularly its amide derivatives (2-arylthiazolidine-4-carboxylic acid amides or ATCAAs), has emerged as a potent class of cytotoxic agents against various cancer cell lines, including prostate cancer and melanoma.[1][2]

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary anticancer mechanism of this compound class is the inhibition of tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for mitosis. By binding to tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.

Quantitative Data: Cytotoxicity of Derivatives

The following table summarizes the cytotoxic activity of various 2-arylthiazolidine-4-carboxylic acid amides (ATCAA) against human cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| ATCAA-1 | Prostate Cancer (PC-3) | 0.7 - 1.0 | [1] |

| ATCAA-1 | Melanoma | 1.8 - 2.6 | [1] |

| ATCAA Derivative | Breast Cancer (T47D) | < 10 µg/mL | [3] |

| ATCAA Derivative | Colon Cancer (HT-29) | < 10 µg/mL | [3] |

| ATCAA Derivative | Colorectal Cancer (Caco-2) | < 10 µg/mL | [3] |

Note: IC₅₀ values are for amide derivatives, not the free carboxylic acid.

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This protocol outlines a method to assess the inhibitory effect of this compound on tubulin polymerization.

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Fluorescent reporter (e.g., DAPI)

-

Known polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel)

-

Pre-warmed 96-well microplate

-

Temperature-controlled microplate reader with fluorescence capabilities

Procedure:

-

Compound Preparation: Prepare a 10x stock solution of the test compound in General Tubulin Buffer. Include vehicle (e.g., DMSO) and positive controls (Nocodazole, Paclitaxel).

-

Tubulin Reaction Mix: On ice, prepare the reaction mix to a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.

-

Assay Initiation: Add 5 µL of the 10x test compound or controls to the appropriate wells of a pre-warmed (37°C) 96-well plate.

-

Polymerization: To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.

-

Data Acquisition: Immediately place the plate in the microplate reader (37°C) and measure fluorescence intensity every 60 seconds for 60 minutes.

-

Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase compared to the vehicle control indicates inhibition of tubulin polymerization.

Therapeutic Application 2: Overcoming Antibiotic Resistance

The core structure of this compound is identified as a novel inhibitor of metallo-β-lactamases (MBLs).[4][5] MBLs are enzymes produced by bacteria that confer resistance to a broad range of β-lactam antibiotics, including carbapenems.

Mechanism of Action: Metallo-β-Lactamase Inhibition

These compounds act by binding to the active site of MBLs, which contains one or two zinc ions essential for catalysis. The thiazolidine ring and its substituents can coordinate with these zinc ions, inactivating the enzyme and restoring the efficacy of β-lactam antibiotics.

Quantitative Data: MBL Inhibitory Activity

The following table presents the half-maximal inhibitory concentrations (IC₅₀) for various 2-substituted 4,5-dihydrothiazole-4-carboxylic acids against the MBL IMP-1.

| 2-Substituent | IC₅₀ against IMP-1 (µM) | Reference |

| Phenyl | 34.7 | [6] |

| 4-Pyridyl | 27.9 | [6] |

| 2-Thienyl | 4.9 | [6] |

| 3-Thienyl | 74.1 | [6] |

Experimental Protocol: Metallo-β-Lactamase Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of MBL activity.

Materials:

-

Purified MBL enzyme (e.g., IMP-1)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

Chromogenic β-lactam substrate (e.g., nitrocefin)

-

Test compound and controls

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, the MBL enzyme, and varying concentrations of the test compound.

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the chromogenic substrate (e.g., nitrocefin) to each well to start the reaction.

-

Data Acquisition: Immediately measure the change in absorbance at the appropriate wavelength (e.g., 486 nm for nitrocefin) over time in a kinetic mode.

-

Analysis: Calculate the initial reaction rates. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Therapeutic Application 3: Hepatoprotection

2-Substituted thiazolidine-4(R)-carboxylic acids can function as prodrugs of L-cysteine. This is particularly relevant for mitigating acetaminophen-induced hepatotoxicity.

Mechanism of Action: L-cysteine Prodrug for Glutathione Replenishment

Acetaminophen overdose leads to the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). NAPQI depletes cellular stores of glutathione (GSH), a critical antioxidant, leading to oxidative stress and liver cell death. This compound can be metabolized to L-cysteine, a precursor for GSH synthesis. Replenishing GSH levels detoxifies NAPQI and protects hepatocytes from damage.

References

- 1. scispace.com [scispace.com]

- 2. benchchem.com [benchchem.com]

- 3. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. m.chem960.com [m.chem960.com]

- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]

A Technical Deep Dive: The Mechanism of Action of 2-Phenylthiazole-4-Carboxylic Acid as a Xanthine Oxidase Inhibitor

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mechanism through which 2-phenylthiazole-4-carboxylic acid and its derivatives act as potent inhibitors of xanthine oxidase (XO). By elucidating the binding modes, kinetic properties, and structure-activity relationships, this document aims to support further research and development in the pursuit of novel therapeutics for hyperuricemia and gout.

Introduction: The Role of Xanthine Oxidase in Purine Metabolism

Xanthine oxidase (XO) is a critical enzyme in the purine catabolism pathway, responsible for the oxidative hydroxylation of hypoxanthine to xanthine, and subsequently xanthine to uric acid.[1] While uric acid is a natural antioxidant, its overproduction or insufficient excretion leads to hyperuricemia. This condition can result in the deposition of monosodium urate crystals in joints and tissues, causing the painful inflammatory arthritis known as gout, and is associated with other comorbidities such as cardiovascular and kidney diseases.[1][2]

The inhibition of xanthine oxidase is a primary therapeutic strategy for managing hyperuricemia.[3] Approved drugs like Allopurinol and Febuxostat effectively lower uric acid production by targeting XO. The discovery of novel scaffolds for XO inhibitors is an active area of research, aimed at improving potency, selectivity, and safety profiles. The 2-phenylthiazole-4-carboxylic acid scaffold has emerged as a promising and novel framework for developing potent XO inhibitors.[4][5]

References

- 1. Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. droracle.ai [droracle.ai]

- 4. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 4,5-dihydro-2-phenylthiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-dihydro-2-phenylthiazole-4-carboxylic acid is a heterocyclic compound belonging to the thiazoline class. Derivatives of 2-aryl-4,5-dihydrothiazole-4-carboxylic acid have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer, antibiotic, and anti-HIV properties.[1] Some have also been identified as novel inhibitors of metallo-β-lactamases and xanthine oxidase.[2][3][4] Given its therapeutic potential, a thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial for advancing research and development.

This technical guide provides a comprehensive overview of the solubility and stability of this compound. It includes generalized data based on its chemical structure, detailed experimental protocols for property assessment, and visual workflows to aid in experimental design. While specific quantitative data for this exact molecule is not extensively available in public literature, this guide extrapolates information from related thiazole and carboxylic acid derivatives to provide a robust predictive profile.

Physicochemical Properties

The structure of this compound contains both acidic (carboxylic acid) and basic (thiazoline ring nitrogen) functional groups, which dictates its physicochemical behavior.

| Property | Value / Description | Reference |

| Chemical Formula | C₁₀H₉NO₂S | [5] |

| Molecular Weight | 207.25 g/mol | [5] |

| Appearance | Typically a white or off-white crystalline solid. | [6] |

| Core Structure | A phenyl group attached to a dihydrothiazole ring with a carboxylic acid substituent. | [2][3] |

| CAS Number | 19983-15-4 | [5][7] |

Solubility Profile

The solubility of this compound is highly dependent on the solvent and the pH of the medium. Its amphoteric nature, due to the carboxylic acid (pKa ≈ 3-5) and the imine nitrogen of the thiazoline ring, allows for significant solubility modulation in aqueous solutions.[8]

General Solubility Characteristics:

-

Polar Solvents: The presence of the carboxylic acid and nitrogen heteroatom suggests good solubility in polar organic solvents.[6]

-

Aqueous Solubility: Aqueous solubility is expected to be low at neutral pH but will increase significantly at acidic and basic pH values.[8] At low pH, the thiazoline nitrogen can be protonated, forming a more soluble cationic species. At high pH, the carboxylic acid is deprotonated to form a highly soluble carboxylate salt.

-

Organic Solvents: It is expected to be soluble in common organic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[9] Solubility in less polar solvents like ethanol may be moderate, while it is likely poor in non-polar solvents such as hexane.

Table 3.1: Predicted Solubility of this compound

| Solvent | pH | Predicted Solubility | Rationale and Considerations |

| Water | < 2 | High | Protonation of the thiazoline nitrogen forms a soluble salt. |

| Water | 3 - 6 | Low | The molecule is in its neutral, zwitterionic form with minimal charge. |

| Water | > 7 | High | Deprotonation of the carboxylic acid forms a highly soluble carboxylate salt. |

| DMSO | N/A | High | A common aprotic polar solvent for dissolving organic compounds for biological assays.[9] |

| Ethanol | N/A | Moderate | A polar protic solvent; solubility may require co-solvents or heating.[8][9] |

| Hexane | N/A | Insoluble | The molecule's polarity is too high for non-polar solvents. |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method, as established by Higuchi and Connors, remains the gold standard for determining thermodynamic solubility.

Materials:

-

This compound

-

Selected solvents (e.g., purified water, pH buffers, ethanol, DMSO)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Preparation: Add an excess amount of the compound to a vial containing a known volume of the desired solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Shake the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to ensure complete separation of the solid from the supernatant.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated HPLC or UV-Vis method.

-

Calculation: Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility.

Visualization: Solubility Determination Workflow

Caption: Workflow for the shake-flask method of solubility determination.

Stability Profile

The stability of this compound is critical for its storage, formulation, and application. Degradation can occur via several pathways, primarily influenced by pH, temperature, and light.

Potential Degradation Pathways:

-

Hydrolysis: The imine (C=N) bond in the dihydrothiazole ring is susceptible to hydrolysis, which can be catalyzed by strong acidic or basic conditions. This would lead to ring-opening and loss of biological activity.

-

Oxidation: The sulfur atom in the thiazoline ring can be susceptible to oxidation.

-

Decarboxylation: While generally stable, carboxylic acids can undergo decarboxylation (loss of CO₂) at elevated temperatures, although this typically requires harsh conditions.

-

Photodegradation: Aromatic systems and heteroatoms can absorb UV light, potentially leading to photodegradation.

Table 4.1: Predicted Stability and Potential Degradation of this compound

| Condition | Potential for Degradation | Primary Degradation Pathway |

| pH | ||

| Acidic (pH < 3) | Moderate to High | Hydrolysis of the imine bond in the thiazoline ring. |

| Neutral (pH 6-8) | Low | The compound is expected to be most stable at or near neutral pH. |

| Basic (pH > 9) | Moderate | Base-catalyzed hydrolysis of the imine bond. |

| Temperature | ||

| Refrigerated (2-8°C) | Very Low | Recommended for long-term storage of solid and solutions. |

| Room Temp (20-25°C) | Low | Generally stable for short periods in solid form. Solution stability may vary. |

| Accelerated (≥ 40°C) | Moderate to High | Increased rate of hydrolysis and potential for decarboxylation at very high temperatures.[10] |

| Light | ||

| Ambient Light | Low | Minor degradation may occur over long periods. |

| UV Light Exposure | Moderate | Potential for photodegradation. Protection from light is recommended. |

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from its degradation products, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[11]

Materials:

-

This compound

-

Forced degradation reagents (e.g., HCl, NaOH, H₂O₂, AIBN for oxidation)

-

HPLC system with a suitable detector (e.g., UV/DAD or MS)

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase solvents (e.g., acetonitrile, methanol, water with buffers)

-

Temperature and humidity controlled stability chambers

-

Photostability chamber

Procedure:

-

Method Development: Develop an HPLC method (e.g., reverse-phase) that separates the parent compound from potential degradation products. An LC-MS can be used to identify the mass of degradants.[11]

-

Forced Degradation Studies: Subject the compound to harsh conditions to intentionally generate degradation products.

-

Acid/Base Hydrolysis: Dissolve the compound in dilute HCl and NaOH and heat moderately.

-

Oxidation: Treat the compound with a solution of hydrogen peroxide.

-

Thermal Stress: Expose the solid compound and a solution to high heat (e.g., 60-80°C).

-

Photostability: Expose the compound to light according to ICH Q1B guidelines.

-

-

Method Validation: Validate the HPLC method by demonstrating that it can resolve the parent peak from all degradation peaks generated during the forced degradation studies.

-

Formal Stability Study:

-

Prepare solutions or formulations of the compound and store them under various ICH-defined conditions (e.g., long-term at 25°C/60% RH, accelerated at 40°C/75% RH).[10]

-

At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples.

-

Analyze the samples using the validated stability-indicating HPLC method to quantify the remaining parent compound and measure the formation of any degradation products.

-

Visualization: Stability Testing Workflow

Caption: Workflow for conducting a formal stability study using an HPLC method.

Biological Context and Signaling Pathways

Thiazole derivatives have been investigated as inhibitors of various enzymes. For instance, some have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is critical for tumor growth.[12] The inhibition of VEGFR-2 signaling is a validated anticancer strategy.

Visualization: Hypothetical VEGFR-2 Inhibition Pathway

The following diagram illustrates the logical flow of how a thiazole derivative could inhibit the VEGFR-2 signaling pathway.

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by a thiazole derivative.

Conclusion

This compound is a compound with significant therapeutic promise. While specific experimental data on its solubility and stability are limited, its chemical structure allows for reliable predictions. Its solubility is highly pH-dependent, and the primary stability concern is the potential for hydrolysis of the dihydrothiazole ring under strong acidic or basic conditions. For any research or development program, it is imperative to conduct thorough experimental verification of these properties using standardized protocols, such as the shake-flask method for solubility and validated stability-indicating HPLC assays. The methodologies and predictive data presented in this guide serve as a foundational resource for scientists and developers working with this and related chemical entities.

References

- 1. (R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 19983-15-4 [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. This compound CAS#: 19983-15-4 [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 12. mdpi.com [mdpi.com]

exploring the SAR of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids

An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the structure-activity relationship (SAR) of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids, a class of compounds that has garnered significant interest for its diverse biological activities. This document summarizes key quantitative data, outlines experimental protocols from seminal studies, and visualizes critical concepts to facilitate a deeper understanding of this promising scaffold in drug discovery.

Introduction

2-Aryl-4,5-dihydrothiazole-4-carboxylic acid derivatives have been the subject of extensive research due to their wide range of biological activities, including antibiotic, anti-HIV, and anticancer properties.[1] A notable application of this scaffold is in the development of inhibitors for metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics.[2][3] The 4,5-dihydrothiazole-4-carboxylic acid core serves as a versatile template for introducing various substituents at the 2-position, allowing for the fine-tuning of potency and selectivity. Understanding the SAR of these compounds is crucial for the rational design of novel therapeutic agents.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for 2-substituted 4,5-dihydrothiazole-4-carboxylic acids as inhibitors of metallo-β-lactamase IMP-1, a prevalent MBL in Gram-negative pathogens.[3]

Table 1: Inhibitory Activity of 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids against IMP-1

| Compound | R Group at 2-Position | IC50 (µM) |

| 3 | Methyl | >200 |

| 4 | Phenyl | 34.7 |

| 5 | Benzyl | 100.0 |

Data sourced from Bioorganic & Medicinal Chemistry Letters, 22(19), 6229-32.[2][3]

Table 2: SAR of Substituents on the 2-Phenyl Ring against IMP-1

| Compound | R Group on Phenyl Ring | IC50 (µM) |

| 8 | 4-F | 26.0 |

| 9 | 4-Cl | 23.0 |

| 10 | 4-Br | 4.9 |

| 11 | 4-Me | 77.0 |

| 12 | 4-OMe | >200 |

| 13 | 2-OH | >200 |

Data sourced from Bioorganic & Medicinal Chemistry Letters, 22(19), 6229-32.[3]

Table 3: Effect of Replacing the 2-Phenyl Group with Other Aromatic and Aliphatic Groups on IMP-1 Inhibition

| Compound | R Group at 2-Position | IC50 (µM) |

| 14 | 2-Thienyl | 31.0 |

| 15 | 2-Furanyl | 60.0 |

| 16 | Cyclohexyl | 140.0 |

| 17 | Isopropyl | >200 |

Data sourced from Bioorganic & Medicinal Chemistry Letters, 22(19), 6229-32.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of SAR studies. The following are key experimental protocols for the synthesis and biological evaluation of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids.

General Synthesis of 2-Aryl-4,5-dihydrothiazole-4-carboxylic Acids

A common synthetic route involves the condensation of L-cysteine with a substituted benzonitrile.[3]

Procedure:

-

A mixture of an aromatic nitrile (1.0 equivalent), L-cysteine hydrochloride (1.2 equivalents), and sodium bicarbonate (NaHCO3) is refluxed in methanol.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the desired 2-aryl-4,5-dihydrothiazole-4-carboxylic acid.

For certain analogs where the above method is not suitable, a two-step procedure involving the synthesis of the methyl ester followed by mild hydrolysis is employed.[3]

-

The methyl ester is synthesized first.

-

The ester is then carefully hydrolyzed using 0.9 equivalents of lithium hydroxide (LiOH) to afford the final carboxylic acid compound.

Metallo-β-lactamase (MBL) Inhibition Assay

The inhibitory activity of the synthesized compounds against MBLs, such as IMP-1, is determined using a spectrophotometric assay.

Procedure:

-

Recombinant IMP-1 is expressed and purified.

-

The assay is performed in a buffer solution (e.g., HEPES buffer) at a specific pH.

-

The enzyme is pre-incubated with various concentrations of the inhibitor for a defined period.

-

The reaction is initiated by the addition of a chromogenic β-lactam substrate (e.g., CENTA).

-

The hydrolysis of the substrate is monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.

-

IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%, are calculated from the dose-response curves.

Visualizations

The following diagrams illustrate key concepts and workflows related to the SAR of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids.

Caption: General workflow for the SAR study of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids.

Caption: Simplified mechanism of MBL inhibition by 2-substituted 4,5-dihydrothiazole-4-carboxylic acids.

Caption: Logical relationships in the SAR of 2-substituted 4,5-dihydrothiazole-4-carboxylic acids as MBL inhibitors.

Conclusion and Future Directions

The SAR studies on 2-substituted 4,5-dihydrothiazole-4-carboxylic acids have revealed critical structural features that govern their biological activity, particularly as MBL inhibitors. The presence of an aromatic ring at the 2-position appears to be favorable for activity, which can be further enhanced by the introduction of electron-withdrawing groups on the phenyl ring. These findings provide a solid foundation for the design of more potent and selective inhibitors. Future work could focus on exploring a wider range of substituents at the 2-position, optimizing pharmacokinetic properties, and evaluating the in vivo efficacy of lead compounds. The versatility of the 4,5-dihydrothiazole-4-carboxylic acid scaffold ensures its continued importance in the development of novel therapeutic agents.

References

- 1. (R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 4,5-dihydro-2-phenylthiazole-4-carboxylic acid in Metallo-β-Lactamase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of metallo-β-lactamases (MBLs) in pathogenic bacteria pose a significant threat to the efficacy of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[1][2] MBLs are zinc-dependent enzymes that hydrolyze a broad spectrum of β-lactam antibiotics, rendering them inactive.[2] Consequently, there is an urgent need for the development of potent and broad-spectrum MBL inhibitors to be used as co-therapies with existing antibiotics. One promising class of MBL inhibitors is the 2-substituted 4,5-dihydrothiazole-4-carboxylic acids.[3][4] This application note provides detailed protocols and data for the use of a representative compound from this class, 4,5-dihydro-2-phenylthiazole-4-carboxylic acid, in MBL inhibition assays.

Mechanism of Action

The proposed mechanism of action for this compound and its derivatives involves the competitive inhibition of MBLs. The carboxylic acid moiety of the inhibitor is believed to chelate the essential zinc ion(s) in the active site of the enzyme, thereby preventing the hydrolysis of the β-lactam substrate.[3][4]

Data Presentation

The inhibitory activity of this compound and its derivatives has been primarily evaluated against the IMP-1 MBL. The following table summarizes the available quantitative data.

| Compound | Metallo-β-Lactamase | IC50 (µM) |

| This compound | IMP-1 | 27.9 |

| 4,5-dihydro-2-(4-methoxyphenyl)thiazole-4-carboxylic acid | IMP-1 | 77.0 |

| 4,5-dihydro-2-(4-chlorophenyl)thiazole-4-carboxylic acid | IMP-1 | 74.1 |

Data sourced from Bioorganic & Medicinal Chemistry Letters, 22(19), 6229–6232.[3][4]

Note: At the time of this publication, specific IC50 or Ki values for the inhibition of other clinically relevant MBLs, such as NDM-1 and VIM-2, by this compound were not found in the reviewed scientific literature. The protocols provided below for NDM-1 and VIM-2 are based on established methodologies for MBL inhibitor screening.

Experimental Protocols

The following are detailed protocols for determining the inhibitory activity of this compound against IMP-1, and general protocols for NDM-1 and VIM-2.

General Workflow for MBL Inhibition Assay

Caption: General experimental workflow for determining MBL inhibition.

Protocol 1: IMP-1 Inhibition Assay

This protocol is adapted from the methodology used to evaluate 2-substituted 4,5-dihydrothiazole-4-carboxylic acids.[3][4]

Materials:

-

Recombinant IMP-1 enzyme

-

This compound (or other inhibitors)

-

Nitrocefin (substrate)

-

Assay Buffer: 50 mM HEPES, pH 7.5, containing 100 µM ZnCl₂ and 0.1 mg/mL BSA

-

DMSO (for dissolving inhibitor)

-

96-well microplates

-

Spectrophotometer capable of reading absorbance at 486 nm

Procedure:

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the inhibitor in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Enzyme Preparation: Dilute the recombinant IMP-1 enzyme in the assay buffer to the desired final concentration (e.g., 1-5 nM).

-

Assay Setup: In a 96-well plate, add 80 µL of the assay buffer, 10 µL of the inhibitor solution (or DMSO for control), and 10 µL of the diluted IMP-1 enzyme solution.

-

Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 100 µL of nitrocefin solution (final concentration of 100 µM) to each well to start the reaction.

-

Measurement: Immediately monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time (e.g., every 30 seconds for 5-10 minutes) using a spectrophotometer.

-

Data Analysis:

-

Calculate the initial velocity (rate of absorbance change) for each inhibitor concentration.

-

Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 2: NDM-1 Inhibition Assay (General Protocol)

This protocol is a generalized procedure based on common methods for NDM-1 inhibition assays.[5][6]

Materials:

-

Recombinant NDM-1 enzyme

-

This compound

-

Imipenem or Meropenem (substrate)

-

Assay Buffer: 20 mM HEPES, pH 7.0, containing 50 µM ZnCl₂

-

DMSO

-

96-well UV-transparent microplates

-

UV-Vis spectrophotometer

Procedure:

-

Inhibitor and Enzyme Preparation: Follow steps 1 and 2 from the IMP-1 protocol, using NDM-1 enzyme.

-

Assay Setup: In a 96-well plate, add the assay buffer, inhibitor solution, and NDM-1 enzyme solution to a final volume of 180 µL.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add 20 µL of imipenem or meropenem solution (final concentration of 100 µM) to each well.

-

Measurement: Monitor the hydrolysis of the carbapenem substrate by measuring the decrease in absorbance at 297 nm (for imipenem/meropenem) over time.

-

Data Analysis: Follow step 7 from the IMP-1 protocol to determine the IC50 value.

Protocol 3: VIM-2 Inhibition Assay (General Protocol)

This is a general protocol for assessing VIM-2 inhibition.[7][8]

Materials:

-

Recombinant VIM-2 enzyme

-

This compound

-

CENTA (chromogenic cephalosporin substrate)

-

Assay Buffer: 10 mM HEPES, pH 7.5

-

DMSO

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Inhibitor and Enzyme Preparation: Follow steps 1 and 2 from the IMP-1 protocol, using VIM-2 enzyme.

-

Assay Setup: In a 96-well plate, combine the assay buffer, inhibitor solution, and VIM-2 enzyme solution.

-

Pre-incubation: Incubate the mixture at 25°C for 5 minutes.

-

Reaction Initiation: Add CENTA solution (final concentration of 50-100 µM) to start the reaction.

-

Measurement: Monitor the hydrolysis of CENTA by measuring the increase in absorbance at 405 nm over time.

-

Data Analysis: Follow step 7 from the IMP-1 protocol to determine the IC50 value.

Logical Relationships and Signaling Pathways

As this compound is a direct enzyme inhibitor, there is no complex signaling pathway involved in its mechanism of action. The logical relationship is a direct interaction between the inhibitor and the enzyme, leading to a measurable decrease in enzymatic activity.

Caption: Logical relationship of MBL inhibition by the compound.

Conclusion

This compound represents a promising scaffold for the development of novel MBL inhibitors. The provided protocols offer a starting point for researchers to evaluate its efficacy and that of related analogues against a range of clinically important MBLs. Further studies are warranted to determine the inhibitory spectrum of this compound class and to optimize its potency and pharmacokinetic properties for potential therapeutic applications.

References